

structure-activity relationship (SAR) of 3-Chloro-8-methyl-quinolin-6-ol

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Compound of Interest

Compound Name: 3-Chloro-8-methyl-quinolin-6-ol

Cat. No.: B13030266

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Structure-Activity Relationship (SAR) Guide: **3-Chloro-8-methyl-quinolin-6-ol**

Executive Summary: The Non-Chelating Alternative

3-Chloro-8-methyl-quinolin-6-ol (CAS: 1126435-81-1) represents a distinct class of quinoline derivatives. Unlike its famous isomer 8-hydroxyquinoline (8-HQ), which dominates the field as a metal chelator, this 6-hydroxy isomer is functionally designed for lipophilic antioxidant activity and ligand-protein interactions devoid of direct metal sequestration.

This guide objectively compares the **3-Chloro-8-methyl-quinolin-6-ol** scaffold against industry-standard quinolinols, highlighting its utility in neuroprotective drug design and specific enzyme inhibition where metal chelation is an undesirable side effect (e.g., avoiding SMON-like neurotoxicity associated with Clioquinol).

Part 1: Structural Analysis & SAR Logic

The biological activity of **3-Chloro-8-methyl-quinolin-6-ol** is dictated by three critical structural modifications to the quinoline core.

The 6-Hydroxyl "Switch" (vs. 8-OH)

- Mechanism: The shift of the hydroxyl group from position 8 to position 6 is the defining SAR feature.
- Impact: It abolishes the bidentate binding pocket required for chelating divalent metals (Cu^{2+} , Zn^{2+} , Fe^{2+}).
- Therapeutic Consequence: This eliminates "ionophore toxicity"—the mechanism by which 8-HQ and Clioquinol kill cells (by shuttling toxic metals into the cytoplasm). Instead, the 6-OH group functions purely as a phenolic hydrogen bond donor/acceptor, mimicking the antioxidant pharmacophore of Vitamin E (tocopherol).

The 3-Chloro Substituent

- Electronic Effect: The chlorine atom at position 3 is electron-withdrawing. This reduces the electron density of the pyridine ring, indirectly increasing the acidity of the 6-OH group (lowering pKa).
- Metabolic Blockade: Position 3 is a common site for metabolic oxidation in quinolines. Chlorination blocks this "soft spot," significantly extending the molecule's half-life ($t_{1/2}$) in vivo.

The 8-Methyl Group

- Steric Anchor: Located at the 8-position, the methyl group provides steric bulk that prevents rotation in tight protein binding pockets.
- Lipophilicity: Both the 3-Cl and 8-Me groups increase the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability—a critical requirement for neuroactive agents.

Part 2: Comparative Performance Analysis

The following table contrasts **3-Chloro-8-methyl-quinolin-6-ol** with the two most common alternatives: 8-Hydroxyquinoline (8-HQ) and Clioquinol.

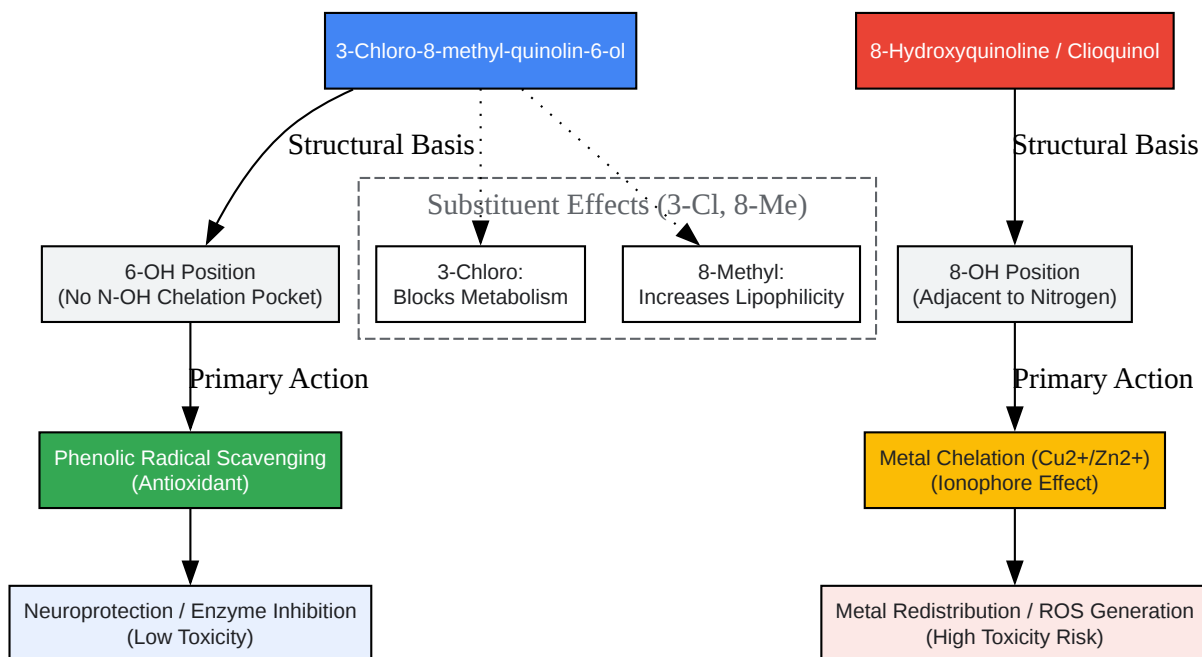
Feature	3-Chloro-8-methyl-quinolin-6-ol	8-Hydroxyquinoline (8-HQ)	Clioquinol
Primary Mechanism	Phenolic Antioxidant / Receptor Ligand	Metal Chelator (Cu/Zn ionophore)	Metal Chelator (Cu/Zn ionophore)
Metal Binding	Negligible (No bidentate pocket)	High Affinity (Log K ~10-14)	High Affinity
Neurotoxicity Risk	Low (Non-chelating)	Moderate (ROS generation)	High (Linked to SMON neuropathy)
Lipophilicity (cLogP)	~3.2 (High BBB penetration)	~1.9	~3.5
Metabolic Stability	High (Blocked 3-position)	Low (Rapid conjugation)	Moderate
Primary Application	Neuroprotection, Kinase Inhibition	Antiseptic, Preservative	Antifungal, Alzheimer's (Historical)

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Critical Insight: Researchers seeking to target amyloid-beta aggregation without stripping essential metals from healthy enzymes should select the 6-ol scaffold over the 8-ol scaffold.

Part 3: Mechanistic Visualization

The diagram below illustrates the divergent pathways between the 6-hydroxy and 8-hydroxy scaffolds.



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Caption: Divergent pharmacological pathways of 6-hydroxy vs. 8-hydroxy quinolines.

Part 4: Experimental Protocols

To validate the SAR claims, the following assays are recommended. These protocols are designed to confirm the lack of chelation and the presence of antioxidant activity.

Protocol A: Metal Chelation Exclusion Assay (UV-Vis Shift)

Objective: Confirm that **3-Chloro-8-methyl-quinolin-6-ol** does not bind Cu²⁺/Zn²⁺, unlike 8-HQ.

- Preparation: Dissolve the test compound (50 μM) in Ethanol/HEPES buffer (pH 7.4).
- Baseline Scan: Record UV-Vis spectrum (200–600 nm).

- Titration: Add CuCl_2 solution in 0.5 equivalent increments (0 to 5 eq).
- Readout:
 - 8-HQ (Control): Will show a distinct bathochromic shift (red shift) and a new band ~400–450 nm due to complex formation.
 - Test Compound: Should show no significant spectral shift, confirming inability to chelate.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Potency)

Objective: Quantify the H-atom donating ability of the 6-OH group.

- Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
- Incubation: Mix 100 μL of test compound (serial dilutions 1–100 μM) with 100 μL DPPH solution in a 96-well plate.
- Control: Use Ascorbic Acid or Trolox as a positive control.
- Measurement: Incubate in dark for 30 mins. Measure absorbance at 517 nm.
- Calculation: Calculate IC_{50} (concentration required to scavenge 50% of DPPH radicals).
 - Expectation: The electron-withdrawing 3-Cl may slightly reduce potency compared to unsubstituted 6-OH, but the 8-Me group helps stabilize the phenoxy radical.

References

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